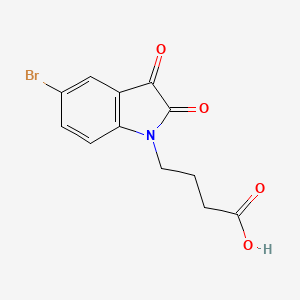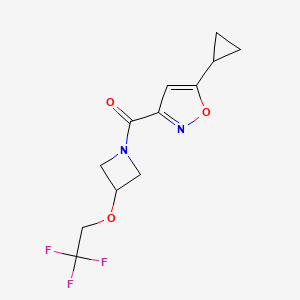
2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring using proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .Scientific Research Applications
Pharmacokinetics, Pharmacodynamics, and Toxicology of Benzofurans
Benzofurans, including compounds structurally related to 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one, are part of a broader class of new psychoactive substances (NPS) that have shown a marked increase in the illicit drug market. These substances, including various benzofuran derivatives, have been associated with serious health risks despite being perceived by many users as having medium or low risk. Clinical effects of benzofurans are comparable to common illicit drugs like amphetamine and MDMA. The toxicology of NPS like benzofurans can be managed by existing treatment guidelines based on clinical effects rather than specific substances involved. However, comprehensive health risk data are limited, highlighting a need for further research and international collaboration to protect public health (Nugteren-van Lonkhuyzen et al., 2015).
Environmental Impact and Flame Retardancy
The role of novel brominated flame retardants (NBFRs), including those structurally related to benzofurans, has been critically reviewed for their occurrence in indoor air, dust, consumer goods, and food. The review emphasizes the need for further research on the occurrence, environmental fate, and toxicity of NBFRs, including benzofuran derivatives. Significant gaps in knowledge about many NBFRs indicate the necessity for optimized analytical methods and research on potential leaching and indoor environment impacts. High concentrations of specific NBFRs raise concerns about environmental and health risks, underlining the importance of comprehensive monitoring and research efforts (Zuiderveen et al., 2020).
Bioactivity and Synthesis
Benzofuran compounds, including derivatives of this compound, exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds have garnered attention for their potential applications in pharmaceutical research, leading to the development of novel drugs. Recent discoveries include macrocyclic benzofuran compounds with anti-hepatitis C virus activity, expected to be effective therapeutic drugs. The synthesis of benzofuran rings has seen advancements, including unique methods for constructing complex derivatives, highlighting the ongoing innovation in the chemical synthesis of bioactive benzofuran compounds (Miao et al., 2019).
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have also been developed and utilized as anticancer agents .
Mechanism of Action
Target of Action
Benzofuran compounds, which include 2-bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran compounds interact with their targets and cause changes that result in their biological activities . For instance, some substituted benzofurans have been found to have significant cell growth inhibitory effects .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
Biochemical Analysis
Biochemical Properties
2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one, like other benzofuran derivatives, has been found to have a wide range of biological and pharmacological activities . These include anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Cellular Effects
Some benzofuran derivatives have been found to have pro-oxidative effects and increase reactive oxygen species in cancer cells . They also have proapoptotic properties .
Molecular Mechanism
Some benzofuran derivatives have been found to induce apoptosis in leukemia cells
Properties
IUPAC Name |
2-bromo-1-(5-methyl-1-benzofuran-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c1-7-2-3-10-8(4-7)5-11(14-10)9(13)6-12/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHMGDPGIPLEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2545035.png)
![3-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2545036.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2545037.png)

![5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2545040.png)
![1-((((3,5-Dichlorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2545041.png)


![N-(2-hydroxyethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2545048.png)
![Tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate](/img/structure/B2545049.png)



![3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}pyrazole](/img/structure/B2545058.png)
